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Compound of Interest

Compound Name: Anisonitrile

Cat. No.: B134855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for

anisonitrile (4-methoxybenzonitrile), a key intermediate in the synthesis of various

pharmaceuticals and a molecule of significant interest in chemical research. This document

outlines the core spectroscopic characteristics of anisonitrile, presents detailed experimental

protocols for data acquisition, and offers visual representations of analytical workflows and

structural correlations.

Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the Infrared (IR),

Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analysis of anisonitrile.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2225 Strong C≡N (Nitrile) stretch

~1605, ~1510 Strong C=C Aromatic ring stretch

~1260 Strong
C-O-C (Aryl ether) asymmetric

stretch

~1030 Strong
C-O-C (Aryl ether) symmetric

stretch

~840 Strong
C-H out-of-plane bend (para-

disubstituted)

~3000-2800 Medium-Weak
C-H (Aromatic and methyl)

stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.58 Doublet ~8.0 2H
Aromatic Protons

(ortho to -CN)

6.95 Doublet ~8.0 2H
Aromatic Protons

(ortho to -OCH₃)

3.86 Singlet N/A 3H
Methoxy Protons

(-OCH₃)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data[1]
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Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm) Assignment

162.8 C-OCH₃

133.9 Aromatic CH (ortho to -CN)

119.2 C≡N

114.7 Aromatic CH (ortho to -OCH₃)

103.9 C-CN

55.5 -OCH₃

Table 4: Mass Spectrometry (MS) Data
m/z Relative Abundance Assignment

133 High [M]⁺ (Molecular Ion)

118 Moderate [M - CH₃]⁺

102 Moderate [M - OCH₃]⁺ or [M - CH₃ - O]⁺

90 Moderate [M - CH₃CO]⁺

77 Low [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid anisonitrile is finely ground with spectroscopic

grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then

compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the sample holder.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of anisonitrile for ¹H NMR, and 50-100 mg for

¹³C NMR, is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.

¹H NMR Data Acquisition:

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments) is

used.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments) is used to obtain a spectrum with singlet peaks for each carbon.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more scans, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting

spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS

signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C

NMR.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of anisonitrile is prepared in a volatile organic solvent

such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Data Acquisition (Electron Ionization - EI):

Ionization Energy: Typically 70 eV.

Mass Range: Scanned over a range of m/z 40-400.

Inlet System: If using GC-MS, a capillary column suitable for separating aromatic

compounds is used. The sample is injected into the hot injector port where it is vaporized

and carried onto the column by an inert gas.

Data Processing: The mass spectrum is generated by plotting the relative abundance of the

detected ions as a function of their mass-to-charge ratio (m/z).

Visualizations
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The following diagrams illustrate the experimental workflow for the spectroscopic analysis of

anisonitrile and the logical relationship between its molecular structure and the resulting

spectroscopic data.
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Experimental Workflow for Anisonitrile Analysis
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Caption: Spectroscopic analysis workflow for anisonitrile.
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Anisonitrile Structure-Spectroscopy Correlation

Anisonitrile Structure

Spectroscopic Features

Observed Spectroscopic Data

CH₃-O-C₆H₄-C≡N

C≡N group Aromatic Ring OCH₃ group para-Substitution

MS: m/z 133 (M⁺), 118, 102

Molecular Formula:
C₈H₇NO

MW: 133.15

IR: ~2225 cm⁻¹ ¹H NMR: δ 6.9-7.6 ppm
¹³C NMR: δ 103-163 ppm

¹H NMR: δ ~3.8 ppm (s, 3H)
¹³C NMR: δ ~55 ppm ¹H NMR: Two doublets

Click to download full resolution via product page

Caption: Correlation of anisonitrile's structure with its key spectroscopic data.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of Anisonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134855#anisonitrile-spectroscopic-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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